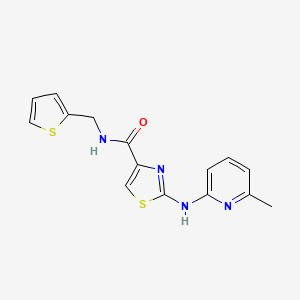

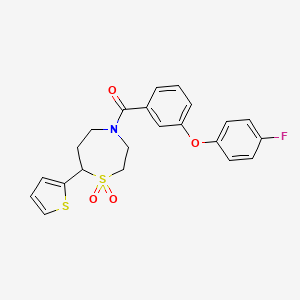

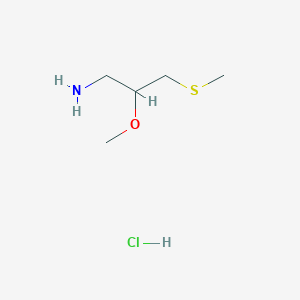

2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-methylpyridin-2-yl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole-based inhibitor that has been extensively studied for its potential use in cancer treatment and other medical applications.

Scientific Research Applications

Antitumor Activity

- Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have demonstrated potent antiproliferative activity against various hematological and solid tumor cell lines. A specific compound in this category was effective in a K562 xenograft model of chronic myelogenous leukemia (CML), showing complete tumor regressions with low toxicity (Lombardo et al., 2004).

Synthesis of Mixed Dithiolate Chelating Ligands

- The reaction of thiophenedicarbonyl chloride with 2-mercaptoethylamines leads to the formation of N,N′-bis(substituted-2-thioethyl)-2,5-thiophenedicarboxamides. These are novel pentadentate mixed NS dithiolate chelating reagents significant for forming ferric complexes of biomimetic importance (Zhang et al., 1999).

Antimicrobial and Antifungal Activity

- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound in this series showed significant antibacterial activity against Gram-positive bacteria, particularly S. aureus (Abd Alhameed et al., 2019).

Fungicide Activity

- Carboxamides prepared from 6-substituted 1,1-dioxo-2,3-dihydroimidazo[2,1-b]thiazole-5-carboxylic acids have been synthesized and characterized. The fungicide test results indicated high activity levels in certain amides arising from 2-aminopyridine (Andreani et al., 1995).

Antibacterial Agents and Molecular Modelling Studies

- Thiazolepyridine-derived heterocyclic hybrids, such as N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, have been synthesized and showed moderate bacterial growth inhibition on Staphylococcus aureus and Bacillus subtilis strains. These compounds have potential as antibacterial agents (Karuna et al., 2021).

properties

IUPAC Name |

2-[(6-methylpyridin-2-yl)amino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLZJYSENFECLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)

![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)

![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)

![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)